Glycolithocholate is a bile acid derivative formed from lithocholic acid and glycine. It plays a significant role in the emulsification and absorption of lipids in the intestine and is involved in various physiological processes. Glycolithocholate is particularly noted for its potential hepatotoxic effects when present in high concentrations.
Glycolithocholate is primarily synthesized in the liver from lithocholic acid, which itself is derived from cholesterol metabolism. The synthesis involves the conjugation of lithocholic acid with glycine, a process that occurs within hepatocytes. This bile acid is secreted into the bile and subsequently enters the intestines, where it aids in lipid digestion and absorption.
Glycolithocholate belongs to the class of bile acids, specifically categorized as a conjugated bile acid due to its attachment to glycine. It is also classified as a sulfated bile acid when modified by sulfate groups, which can influence its solubility and biological activity.
The synthesis of glycolithocholate typically involves the following steps:
The synthesis can be conducted using various methods, including chemical synthesis techniques that utilize sulfur trioxide in pyridine to produce sulfate esters of glycolithocholate. This method allows for the simultaneous analysis of different bile acid sulfates, enhancing the understanding of their metabolic pathways .
Glycolithocholate has a complex molecular structure characterized by a steroid nucleus with hydroxyl groups and a carboxylic acid group. The molecular formula is , reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Glycolithocholate participates in several biochemical reactions:
The sulfation reaction involves the transfer of a sulfate group from an active sulfate donor to hydroxyl groups on glycolithocholate, which can significantly alter its pharmacokinetics and toxicity profile .
Glycolithocholate functions primarily through its role in lipid digestion and absorption. It forms micelles with dietary fats, facilitating their uptake by intestinal cells. Additionally, when present in excess, it can induce hepatotoxicity by disrupting cellular membranes and promoting apoptosis in liver cells.
Research indicates that elevated levels of glycolithocholate are associated with cholestasis and liver injury, highlighting its dual role as both a digestive aid and a potential toxin .
Relevant analyses have shown that modifications such as sulfation can significantly alter these properties, affecting how glycolithocholate interacts with biological membranes .
Glycolithocholate has several applications in scientific research:
Glycolithocholate (GLC) is a secondary bile acid formed through intricate host-microbiome metabolic crosstalk. The process initiates when primary bile acids—chenodeoxycholic acid (CDCA) and cholic acid (CA)—are secreted into the intestine as glycine or taurine conjugates. Bile salt hydrolases (BSH), produced by dominant gut microbiota phyla (Bacteroidetes and Firmicutes), catalyze the gateway deconjugation reaction. This liberates lithocholic acid (LCA), which undergoes microbial glycine re-conjugation via hepatic-like mechanisms to form GLC. The enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT)—typically considered host-specific—is functionally mirrored by certain Clostridium and Bacteroides species, enabling microbial glycine conjugation [7].
Table 1: Microbial Enzymes in GLC Biosynthesis
Enzyme | Function | Key Microbial Producers |
---|---|---|
Bile salt hydrolase (BSH) | Deconjugates primary bile acids | Bacteroides, Clostridium, Lactobacillus |
7α-dehydroxylase | Converts CDCA → Lithocholic acid (LCA) | Clostridium scindens, C. hiranonis |
Amino acid N-acyltransferase | Glycine conjugation of LCA | Clostridium spp., Bacteroides spp. |
Notably, GLC accumulation is microbiome composition-dependent. Dysbiosis involving BSH-enriched gram-positive bacteria (e.g., Clostridium clusters XI/XVIa) elevates GLC and other secondary bile acids. This is clinically significant, as GLC inversely correlates with hepatic CXCL16 expression—a chemokine critical for NKT cell-mediated tumor surveillance [3] [7].
Hepatic sulfation represents a major detoxification pathway for GLC. Sulfotransferase 2A1 (SULT2A1) catalyzes GLC-3-sulfate (GLC-S) formation using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Kinetic studies in rhesus monkeys reveal an ordered Bi Bi mechanism: GLC binds SULT2A1 first, followed by PAPS, forming a ternary complex before product release. This sequence—unique among sulfotransferases—explains the potent competitive inhibition by bile acid metabolites like 3-keto-5β-cholanoate [2] [6].
Conjugation preferences significantly influence sulfation efficiency. NMR-based metabolomic analysis of human bile demonstrates that glycine-conjugated bile acids (including GLC) exhibit 3.2-fold higher sulfation propensity than taurine-conjugated analogs. This arises from:
Table 2: Conjugation Preferences in Human Bile Acid Sulfation
Bile Acid | Sulfation Rate (nmol/min/mg) | Primary Conjugate |
---|---|---|
Glycolithocholate (GLC) | 8.7 ± 1.2* | Glycine |
Taurolithocholate | 2.7 ± 0.8 | Taurine |
Data from human hepatocyte assays; pH 7.0, 2mM Mg²⁺ [2] [6] |
GLC-S secretion kinetics in hepatocytes show linear accumulation for 8 hours post-synthesis. Unlike GLC uptake—which is concentration-dependent—GLC-S formation is sulfate concentration-independent, remaining unchanged even at 1600μM inorganic sulfate [6].
GLC biosynthesis exemplifies compartmentalized metabolism:
Hepatic Phase:
Microbial Phase:
Enterohepatic circulation creates a dynamic equilibrium: 90–95% of bile acids are reabsorbed, but GLC’s hydrophobicity increases fecal excretion (5–10%). NMR-based studies confirm non-random conjugation: ratios between glycine-conjugated species (GLC:GCDCA:GDCA) correlate strongly (R²=0.83–0.97) with their taurine counterparts, indicating coordinated hepatic regulation. Humans exhibit glycine conjugation bias (3:1 glycine:taurine ratio), directly impacting GLC pool size [5].
Microbial contributions dominate secondary bile acid diversity. C. scindens converts CDCA → LCA → GLC with 40–60% efficiency in vitro. Conversely, hepatic sulfation terminates GLC’s biological activity, preventing membrane toxicity and suppressing pro-inflammatory NKT cell inhibition. This balance is disrupted in cirrhosis and cholestasis, where GLC-S becomes the dominant sulfated bile acid [5] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7